2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the imidazole family Imidazole derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride typically involves the bromination of 1-methylimidazo[4,5-c]pyridine. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
1-methylimidazo[4,5-c]pyridine: The parent compound without the bromine substitution.
2-chloro-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A similar compound with a chlorine atom instead of bromine.
2-iodo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A similar compound with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s biological activity and interactions with molecular targets.
Properties
Molecular Formula |
C7H12BrCl2N3 |
---|---|
Molecular Weight |
289.00 g/mol |
IUPAC Name |
2-bromo-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C7H10BrN3.2ClH/c1-11-6-2-3-9-4-5(6)10-7(11)8;;/h9H,2-4H2,1H3;2*1H |
InChI Key |
OJBAOGHTYFXDQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)N=C1Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.